molecular formula C22H20N4O3 B2563638 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034464-82-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2563638
CAS No.: 2034464-82-7
M. Wt: 388.427
InChI Key: HAIGDYWOPHFHHV-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_4O_2 with a molecular weight of approximately 348.4 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often exert their effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory activity against Aurora-A kinase, which is crucial for cell cycle regulation and mitosis .
  • Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects, potentially through the inhibition of COX enzymes or modulation of cytokine production .
  • Cytotoxic Activity : Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .

Biological Activity Data

The following table summarizes the biological activities observed for various pyrazole derivatives, including this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.39Aurora-A kinase inhibition
Compound BA54926Cytotoxicity
Compound CHepG20.74Cytotoxicity
This compoundTBDTBDTBD

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing promising cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory potential of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that these compounds significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a therapeutic role in inflammatory diseases .

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-26-21(11-20(25-26)16-4-3-5-18(10-16)28-2)22(27)24-13-15-6-7-19(23-12-15)17-8-9-29-14-17/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGDYWOPHFHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.